molecular formula C13H18N2O2S B4945255 N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No.: B4945255
M. Wt: 266.36 g/mol
InChI Key: GIWKZALBAQWTRW-UHFFFAOYSA-N
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Description

N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a methoxypropyl group and a carbonothioyl linkage

Properties

IUPAC Name

N-(3-methoxypropylcarbamothioyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-10-4-6-11(7-5-10)12(16)15-13(18)14-8-3-9-17-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWKZALBAQWTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Amidation: The acid chloride is then reacted with 3-methoxypropylamine in the presence of a base such as triethylamine to form the intermediate N-(3-methoxypropyl)-4-methylbenzamide.

    Thioylation: The final step involves the introduction of the carbonothioyl group. This is achieved by reacting the intermediate with carbon disulfide (CS₂) and a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products include 3-methoxypropyl aldehyde or 3-methoxypropanoic acid.

    Reduction: Products include the corresponding thiol or hydrocarbon derivatives.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The carbonothioyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide can be compared with other benzamide derivatives:

    N-(3-methoxypropyl)-4-methylbenzamide: Lacks the carbonothioyl group, resulting in different reactivity and biological activity.

    N-{[(3-methoxypropyl)amino]carbonothioyl}-2-methylbenzamide: Similar structure but with a different substitution pattern on the benzene ring, leading to variations in chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

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